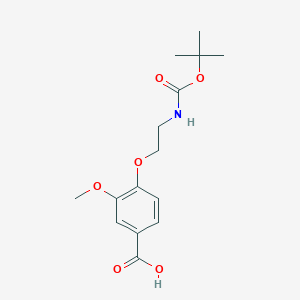

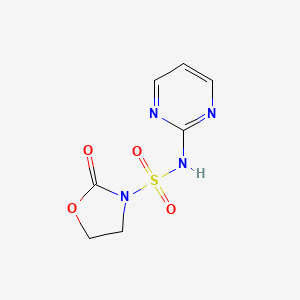

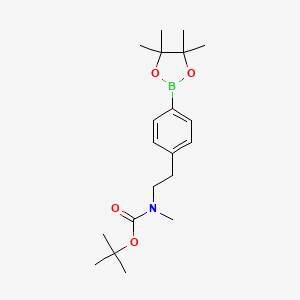

![molecular formula C10H9ClN2O B1406519 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol CAS No. 1593233-73-8](/img/structure/B1406519.png)

1-[(3-Chlorophenyl)methyl]pyrazol-4-ol

Übersicht

Beschreibung

“1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It is also known by other names such as “1-(4-Chlorophenyl)-1H-pyrazol-3-ol” and "1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one" .

Molecular Structure Analysis

The molecular structure of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be analyzed using various spectroscopic techniques . For a detailed structural analysis, techniques such as X-ray diffraction studies can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be determined using various analytical techniques. The compound has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Perspective

Pyrazoles, including derivatives like 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, are a significant class within the azole family, showing extensive applications in various fields, especially in medicinal chemistry. Methyl substituted pyrazoles have been identified as potent medicinal scaffolds demonstrating a broad spectrum of biological activities. These derivatives have been synthesized through detailed synthetic approaches and analyzed for their medical significance, aiding medicinal chemists in generating new leads with high efficacy and lower microbial resistance (Sharma et al., 2021).

Role in Heterocyclic Chemistry

The pyrazole moiety is recognized as a pharmacophore, playing a crucial role in many biologically active compounds, making it an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives, including those similar to 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, are extensively used as synthons in organic synthesis, displaying a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and more. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, achieved under various conditions, highlighting the importance of pyrazoles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antioxidant Properties and Cell Impairment Remediation

Chromones and their derivatives, including pyrazole-based compounds, are natural compounds associated with significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer. These activities are believed to be linked to the antioxidant properties of these compounds, neutralizing active oxygen and interrupting free radical processes that can delay or inhibit cell impairment leading to various diseases. This highlights the potential of pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, in contributing to the development of therapeutic agents with antioxidant capabilities (Yadav et al., 2014).

Wirkmechanismus

Target of Action

It’s known that similar heterocyclic compounds can act as precursors for several multi-component reactions, including strecker synthesis, bucherer–berg reaction, and post-mcr cyclization . These reactions have various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal, and more .

Mode of Action

It’s known that benzylic halides typically react via sn1 or sn2 pathways . The choice between these two pathways depends on the degree of substitution at the benzylic position . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

Similar heterocyclic compounds can affect a wide range of biochemical pathways due to their diverse chemical interactions, efficacy, and potency .

Pharmacokinetics

The pharmacokinetics of similar compounds can be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and the compound’s physicochemical properties .

Result of Action

Similar heterocyclic compounds can have a wide range of effects, including anti-tumor, anti-convulsant, and anti-chitosomal effects .

Action Environment

The action, efficacy, and stability of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGJPNYCYDDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-benzyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

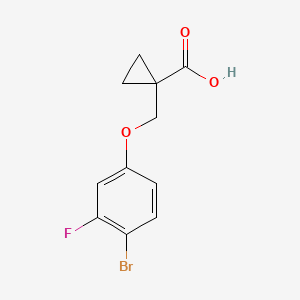

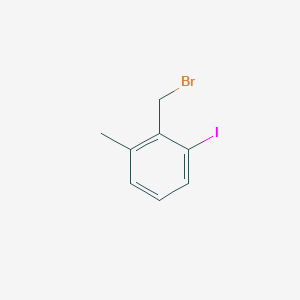

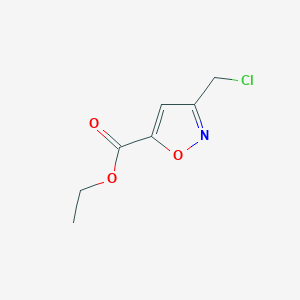

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)

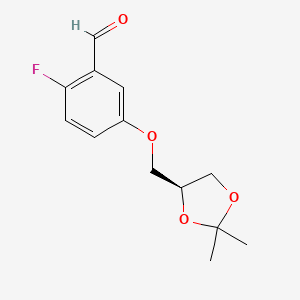

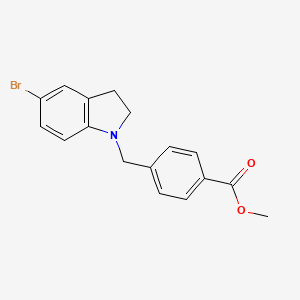

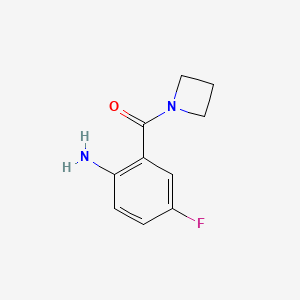

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)

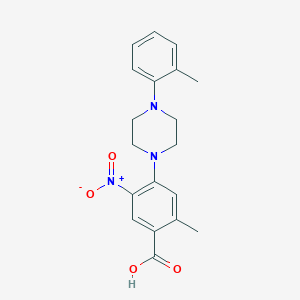

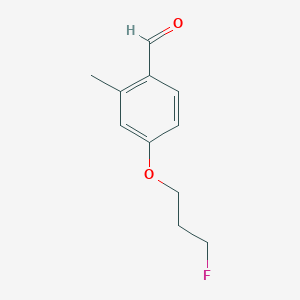

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)